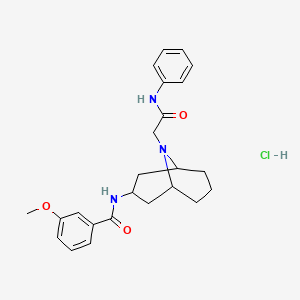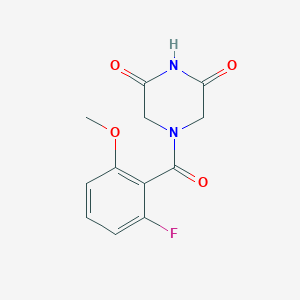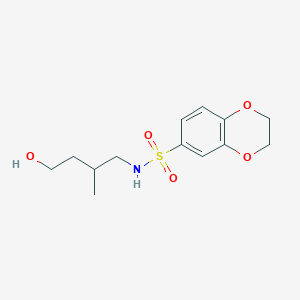![molecular formula C14H19N3O B7582476 5-[(2-Tert-butylphenoxy)methyl]-1-methyl-1,2,4-triazole](/img/structure/B7582476.png)
5-[(2-Tert-butylphenoxy)methyl]-1-methyl-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Tert-butylphenoxy)methyl]-1-methyl-1,2,4-triazole, also known as TMT or TMTD, is a chemical compound that belongs to the class of triazole-based compounds. TMT has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science.
Mechanism of Action
The mechanism of action of 5-[(2-Tert-butylphenoxy)methyl]-1-methyl-1,2,4-triazole is not fully understood. However, it is believed that 5-[(2-Tert-butylphenoxy)methyl]-1-methyl-1,2,4-triazole exerts its biological activities by inhibiting the activity of enzymes involved in various cellular processes. For example, 5-[(2-Tert-butylphenoxy)methyl]-1-methyl-1,2,4-triazole has been shown to inhibit the activity of the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol in fungi. 5-[(2-Tert-butylphenoxy)methyl]-1-methyl-1,2,4-triazole has also been shown to inhibit the activity of the enzyme squalene epoxidase, which is involved in the biosynthesis of cholesterol in humans.
Biochemical and Physiological Effects:
5-[(2-Tert-butylphenoxy)methyl]-1-methyl-1,2,4-triazole has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 5-[(2-Tert-butylphenoxy)methyl]-1-methyl-1,2,4-triazole inhibits the growth of various fungi, including Candida albicans, Aspergillus niger, and Penicillium chrysogenum. 5-[(2-Tert-butylphenoxy)methyl]-1-methyl-1,2,4-triazole has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have shown that 5-[(2-Tert-butylphenoxy)methyl]-1-methyl-1,2,4-triazole exhibits antifungal activity in animal models of fungal infection.
Advantages and Limitations for Lab Experiments
5-[(2-Tert-butylphenoxy)methyl]-1-methyl-1,2,4-triazole has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the reaction is typically high. 5-[(2-Tert-butylphenoxy)methyl]-1-methyl-1,2,4-triazole is also stable under a range of conditions, making it suitable for long-term storage. However, 5-[(2-Tert-butylphenoxy)methyl]-1-methyl-1,2,4-triazole has some limitations for lab experiments. It is toxic to cells at high concentrations, which can limit its use in cell-based assays. 5-[(2-Tert-butylphenoxy)methyl]-1-methyl-1,2,4-triazole also has poor solubility in water, which can make it difficult to use in aqueous-based assays.
Future Directions
There are several future directions for research on 5-[(2-Tert-butylphenoxy)methyl]-1-methyl-1,2,4-triazole. One direction is to investigate the potential use of 5-[(2-Tert-butylphenoxy)methyl]-1-methyl-1,2,4-triazole as a drug for the treatment of fungal infections and cancer. Another direction is to explore the potential use of 5-[(2-Tert-butylphenoxy)methyl]-1-methyl-1,2,4-triazole as a plant growth regulator and a fungicide in agriculture. Additionally, further studies are needed to elucidate the mechanism of action of 5-[(2-Tert-butylphenoxy)methyl]-1-methyl-1,2,4-triazole and to identify its molecular targets. Finally, the synthesis of new derivatives of 5-[(2-Tert-butylphenoxy)methyl]-1-methyl-1,2,4-triazole with improved biological activities and reduced toxicity could be an area of future research.
Synthesis Methods
The synthesis of 5-[(2-Tert-butylphenoxy)methyl]-1-methyl-1,2,4-triazole involves the reaction between 2-tert-butylphenol and 4-methyl-1H-1,2,4-triazole-3-thiol in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate, which is then oxidized to form 5-[(2-Tert-butylphenoxy)methyl]-1-methyl-1,2,4-triazole. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
Scientific Research Applications
5-[(2-Tert-butylphenoxy)methyl]-1-methyl-1,2,4-triazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, 5-[(2-Tert-butylphenoxy)methyl]-1-methyl-1,2,4-triazole has been shown to exhibit antifungal, antiviral, and anticancer activities. In agricultural chemistry, 5-[(2-Tert-butylphenoxy)methyl]-1-methyl-1,2,4-triazole has been used as a fungicide and a plant growth regulator. In material science, 5-[(2-Tert-butylphenoxy)methyl]-1-methyl-1,2,4-triazole has been used as a ligand for the synthesis of metal-organic frameworks.
properties
IUPAC Name |
5-[(2-tert-butylphenoxy)methyl]-1-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-14(2,3)11-7-5-6-8-12(11)18-9-13-15-10-16-17(13)4/h5-8,10H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJDCIKDVHRUCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC2=NC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2,5-Dimethyl-4-nitropyrazol-3-yl)azetidin-3-yl]methanol](/img/structure/B7582393.png)
![2-[(3-Hydroxycyclobutyl)methylamino]pyridine-4-carbonitrile](/img/structure/B7582395.png)
![3-[(Quinazolin-4-ylamino)methyl]cyclobutan-1-ol](/img/structure/B7582397.png)
![1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7582403.png)

![4-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)morpholine;hydrobromide](/img/structure/B7582431.png)
![3-[[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7582439.png)
![3-[3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]cyclopentan-1-amine](/img/structure/B7582440.png)
![4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione](/img/structure/B7582446.png)
![4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-2,6-dione](/img/structure/B7582456.png)



![2-[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-2-yl]ethanol](/img/structure/B7582468.png)